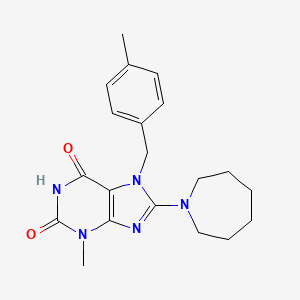
8-Azepan-1-yl-3-methyl-7-(4-methyl-benzyl)-3,7-dihydro-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Azepan-1-yl-3-methyl-7-(4-methyl-benzyl)-3,7-dihydro-purine-2,6-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a purine derivative that has been synthesized through various methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 8-Azepan-1-yl-3-methyl-7-(4-methyl-benzyl)-3,7-dihydro-purine-2,6-dione is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes or proteins involved in cellular processes, leading to its observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects, including the inhibition of viral replication, the induction of apoptosis in cancer cells, and the reduction of inflammation. These effects make it a promising candidate for the development of new drugs for the treatment of viral infections, cancer, and inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 8-Azepan-1-yl-3-methyl-7-(4-methyl-benzyl)-3,7-dihydro-purine-2,6-dione is its potential for use in drug development. However, its limitations include its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 8-Azepan-1-yl-3-methyl-7-(4-methyl-benzyl)-3,7-dihydro-purine-2,6-dione. One area of interest is its potential for use in the development of new antiviral drugs, particularly for the treatment of RNA viruses. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, which could inform its use in drug development. Finally, its potential for use in materials science, particularly in the development of new sensors or catalysts, is an area of ongoing research.
Synthesis Methods
The synthesis of 8-Azepan-1-yl-3-methyl-7-(4-methyl-benzyl)-3,7-dihydro-purine-2,6-dione has been achieved through different methods, including the condensation of 2,6-dioxopurine with 4-methylbenzylamine and 1-amino-8-azepanone, followed by the reduction of the resulting imine. Other methods include the reaction of 2,6-dioxopurine with 4-methylbenzylamine and 1-amino-8-azepanone in the presence of a reducing agent.
Scientific Research Applications
8-Azepan-1-yl-3-methyl-7-(4-methyl-benzyl)-3,7-dihydro-purine-2,6-dione has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. It has been shown to have antiviral, anticancer, and anti-inflammatory properties, making it a promising candidate for drug development.
properties
IUPAC Name |
8-(azepan-1-yl)-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-14-7-9-15(10-8-14)13-25-16-17(23(2)20(27)22-18(16)26)21-19(25)24-11-5-3-4-6-12-24/h7-10H,3-6,11-13H2,1-2H3,(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILDYPHAOTZXQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCCCCC4)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

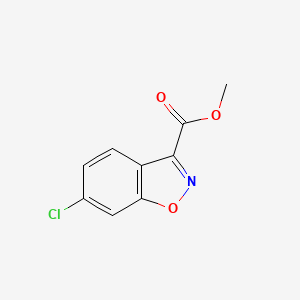
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2593234.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methylphenyl)amino]acetamide](/img/structure/B2593237.png)
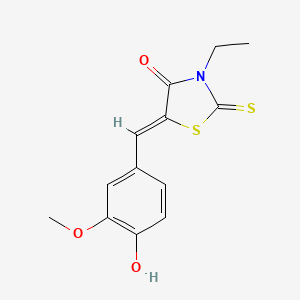
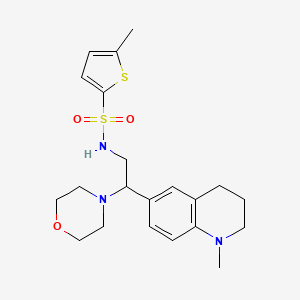


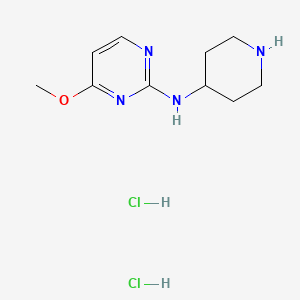
![[(2,3-Dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2593244.png)

![6-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2593247.png)
![1-(2-((2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2593249.png)
![2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2593252.png)
